2-(Trifluoromethyl)pyrimidin-5-ol

Description

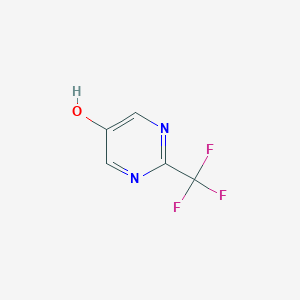

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAXXIOBBIIATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10544541 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100991-09-1 | |

| Record name | 2-(Trifluoromethyl)pyrimidin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10544541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)pyrimidin-5-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a key synthetic pathway for 2-(Trifluoromethyl)pyrimidin-5-ol, a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can significantly enhance the pharmacological properties of molecules, making synthetic routes to compounds like this of high interest. This document outlines a robust three-step synthesis, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the condensation of 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate. This is followed by the tosylation of the resulting tetrahydropyrimidin-5-ol intermediate and subsequent elimination to yield the final aromatic product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates as described in the cited literature.[1]

| Step | Reaction | Reactants | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Condensation | 1,3-Diamino-2-hydroxypropane, Ethyl trifluoroacetate | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1) | None (neat) | 170-180 | 4-5 | 57-60 |

| 2 | Tosylation | 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol, p-Toluenesulfonyl chloride, Triethylamine | 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate (Intermediate 2) | Dichloromethane | 0 to 5 | 3 | 80 |

| 3 | Elimination | 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate, Alkali | This compound | Not specified | Room Temperature | - | 71-78 |

Overall Yield: The total reported yield for the three-step synthesis of this compound ranges from approximately 41% to 48%.[1]

Characterization of Final Product:

Experimental Protocols

The following are detailed experimental procedures for each step in the synthesis of this compound.[1]

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)

-

To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane (9.0 g, 0.1 mol) and ethyl trifluoroacetate (14.2 g, 0.1 mol).

-

Heat the reaction mixture to 170-180 °C and maintain for 4-5 hours, while continuously removing the water formed during the reaction.

-

Cool the mixture to room temperature.

-

Add petroleum ether (20 mL) to the solidified mixture and stir to form a slurry.

-

Filter the solid, wash with petroleum ether, and dry to afford 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol as a crystalline solid.

Step 2: Synthesis of 1-p-Toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate (Intermediate 2)

-

Dissolve 2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (8.3 g, 0.049 mol) in dichloromethane (85 mL) in a reaction flask.

-

Add triethylamine (14.9 g, 0.147 mol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (20.6 g, 0.108 mol) portion-wise, ensuring the internal temperature does not exceed 5 °C.

-

Stir the reaction mixture at 0 °C for 3 hours after the addition is complete.

-

Add water (100 mL) to quench the reaction and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (50 mL).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by slurrying with petroleum ether (70 mL), followed by filtration and drying to obtain 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate as a white solid.

Step 3: Synthesis of this compound

-

Dissolve the intermediate 2, 1-p-toluenesulfonyl-2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-yl tosylate, in a suitable solvent.

-

Add an alkali solution to the mixture.

-

Stir the reaction at room temperature until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by slurrying with a mixture of petroleum ether and ethyl acetate (5:1) to yield this compound as a white solid.[1]

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthetic pathway for this compound.

Alternative Approaches and Considerations

While the presented three-step synthesis is well-documented in the patent literature, researchers in drug development should also consider other potential synthetic strategies for trifluoromethylated pyrimidines. These can include one-pot three-component synthesis methods or modifications of the Biginelli reaction.[2] The choice of synthetic route will ultimately depend on factors such as starting material availability, scalability, and desired purity of the final compound. The method detailed in this guide offers a practical and high-yielding approach for the specific synthesis of this compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-(Trifluoromethyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(Trifluoromethyl)pyrimidin-5-ol, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the presence of the trifluoromethyl group, this pyrimidine derivative exhibits unique electronic properties that make it a valuable scaffold for the development of novel therapeutic agents. This document summarizes its physicochemical properties, spectral data, synthesis, and potential biological relevance, offering a foundational resource for researchers in the field.

Core Chemical Properties

This compound is a white solid at room temperature.[1] Its fundamental chemical identifiers and properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely available in public literature, this guide consolidates the existing information and provides data from closely related analogs for comparative purposes.

| Property | Value | Source/Notes |

| Molecular Formula | C₅H₃F₃N₂O | [2] |

| Molecular Weight | 164.09 g/mol | [2] |

| CAS Number | 100991-09-1 | [2] |

| Appearance | White solid | [1] |

| SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [2] |

| Melting Point | Not explicitly reported. Related trifluoromethyl pyrimidinone compounds exhibit melting points ranging from 136°C to over 270°C.[3] | Data for analogous compounds. |

| Boiling Point | Not experimentally determined. | |

| Solubility | Not quantitatively reported. The related compound 2-(trifluoromethyl)pyrimidine-5-carboxylic acid is slightly soluble in water.[4] Fluorinated compounds, in general, can exhibit low solubility in both aqueous and lipophilic media. | |

| pKa | Not experimentally determined. The trifluoromethyl group is strongly electron-withdrawing, which is expected to increase the acidity of the hydroxyl group compared to unsubstituted pyrimidin-5-ol. |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

A proton NMR spectrum for this compound has been reported with the following chemical shift:

| Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| MeOD | 8.43 ppm | singlet | 2H | Pyrimidine ring protons |

Source:[1]

¹³C NMR Spectroscopy

Experimental ¹³C NMR data for this compound is not available in the reviewed literature. However, the expected chemical shifts can be inferred from data on related trifluoromethyl pyrimidine structures. The carbon atom of the trifluoromethyl group typically appears as a quartet due to C-F coupling. For example, in a related 2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidin-4(3H)-one, the CF₃ carbon appears as a quartet at 120.7 ppm with a coupling constant (J) of 273 Hz, and the carbon attached to the CF₃ group (C6) appears as a quartet at 151.1 ppm with a J of 35 Hz.[3]

¹⁹F NMR Spectroscopy

Experimental ¹⁹F NMR data for this compound is not currently available. The chemical shift of the -CF₃ group is a key identifier. For comparison, the ¹⁹F NMR signal for the trifluoromethyl group in other heterocyclic compounds can be found in the range of -60 to -70 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

A full experimental IR spectrum for this compound has not been published. Key expected vibrational frequencies would include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-F stretching: Strong absorption bands typically in the 1000-1350 cm⁻¹ region, characteristic of the trifluoromethyl group.

Mass Spectrometry

An experimental mass spectrum for this compound is not available. The expected molecular ion peak [M]⁺ would be at m/z 164.01. Fragmentation patterns of pyrimidine derivatives are influenced by the substituents on the ring.

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound, based on a patented procedure.[1]

Synthesis of this compound

This synthesis is a multi-step process, which can be represented by the following workflow:

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)

-

To a reaction flask equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.

-

Heat the reaction mixture to 160-180°C and maintain for 4-6 hours.

-

Cool the reaction to room temperature.

-

Add a pulping solvent such as petroleum ether, n-hexane, or n-heptane to precipitate the solid product.

-

Filter the solid and dry to obtain Intermediate 1.

Step 2: Synthesis of Intermediate 2

-

React Intermediate 1 with p-toluenesulfonyl chloride at 0°C in a suitable organic solvent (e.g., dichloromethane, chloroform, tetrahydrofuran).

-

After the reaction is complete, add water and perform a liquid-liquid extraction.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of this compound

-

Dissolve Intermediate 2 in a solvent such as dimethylsulfoxide (DMSO), N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP).

-

Add a base (e.g., sodium hydroxide, potassium hydroxide) to the solution.

-

Stir the reaction at room temperature until completion.

-

Purify the crude product by pulping with a solvent system like petroleum ether-ethyl acetate (5:1) to obtain the final product as a white solid.[1]

Reactivity and Stability

The reactivity of this compound is influenced by the electron-withdrawing trifluoromethyl group and the hydroxyl substituent on the pyrimidine ring.

-

Acidity of the Hydroxyl Group: The trifluoromethyl group enhances the acidity of the 5-hydroxyl group, making it more likely to participate in reactions as a nucleophile in its deprotonated form.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrimidine ring, further accentuated by the CF₃ group, makes it susceptible to nucleophilic attack, although the hydroxyl group is an activating group.

-

Electrophilic Aromatic Substitution: Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions. The presence of the activating hydroxyl group may facilitate such reactions to a limited extent.

-

Stability: The compound is expected to be a stable solid under standard laboratory conditions. Storage in a cool, dry place is recommended.

Potential Biological Activity and Signaling Pathways

While there is no specific biological activity or signaling pathway data reported for this compound, the broader class of trifluoromethyl-substituted pyrimidines has garnered significant interest in drug discovery. These compounds are known to exhibit a range of biological activities, including:

-

Anticancer: Some derivatives act as kinase inhibitors.

-

Antiviral: Fluorinated pyrimidines are a well-known class of antiviral agents.

-

Antifungal and Insecticidal: Certain trifluoromethyl pyrimidine derivatives have shown promise as agrochemicals.

Given its structural features, a logical workflow for investigating the biological activity of this compound would involve a series of in vitro and in vivo assays.

This guide serves as a foundational document for researchers working with this compound. Further experimental investigation is required to fully elucidate its chemical and biological properties.

References

- 1. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 2. This compound | 100991-09-1 | FT104749 [biosynth.com]

- 3. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Trifluoromethyl)pyrimidine-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

A Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol (CAS 100991-09-1)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(Trifluoromethyl)pyrimidin-5-ol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details its physicochemical properties, synthesis, spectroscopic data, and potential applications in drug discovery.

Core Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 100991-09-1 | [1] |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| Physical Form | Solid | [2] |

| Boiling Point | 140.9 ± 40.0 °C at 760 mmHg (Predicted) | [2] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| ¹H NMR (400MHz, MeOD) | δ 8.43 (s, 2H) | [3] |

| ¹³C NMR | Not available | |

| Mass Spectrometry | Not available |

Synthesis of this compound

A patented, high-yield synthetic method for this compound has been developed, offering a more efficient and industrially scalable process compared to previous routes that involved low temperatures and hazardous oxidizing agents.[3] The overall synthesis is a three-step process starting from 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[3]

Experimental Protocol

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)

-

To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate.[3]

-

Heat the mixture to 160-180 °C and maintain the reaction for 4-6 hours.[3]

-

Cool the reaction mixture to room temperature.[3]

-

Add a pulping solvent, such as petroleum ether, n-hexane, or n-heptane, to precipitate the solid intermediate.[3]

-

Filter the solid and dry to obtain Intermediate 1.[3]

Step 2: Synthesis of Intermediate 2

-

React Intermediate 1 with p-toluenesulfonyl chloride at 0 °C.[3]

-

Add water to the reaction mixture.[3]

-

Perform a liquid-liquid extraction and remove the solvent to yield Intermediate 2.[3]

Step 3: Synthesis of this compound

-

Dissolve Intermediate 2 in a suitable solvent.[3]

-

Add an alkali to the solution and react at room temperature to obtain the final product, this compound.[3]

Potential Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented, the trifluoromethylpyrimidine scaffold is a crucial pharmacophore in medicinal chemistry. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity.

Derivatives of trifluoromethylpyrimidine have demonstrated a broad range of biological activities, suggesting potential applications for this compound as a key building block in the development of novel therapeutics. These activities include:

-

Anticancer Agents: Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their anticancer activity.[4]

-

Kinase Inhibition: Trifluoromethylpyrimidine-based compounds have been identified as inhibitors of proline-rich tyrosine kinase 2 (PYK2), a target implicated in various diseases.[5]

-

Antiviral and Antifungal Activity: Various trifluoromethyl pyrimidine derivatives have shown promising results in antiviral and antifungal bioassays.[6][7]

The logical progression from a key intermediate like this compound to a potential drug candidate involves several stages of chemical modification and biological screening.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the pharmaceutical and agrochemical industries. Its efficient synthesis and the established biological activities of related trifluoromethylpyrimidine derivatives make it an attractive starting material for the discovery of novel bioactive compounds. Further research into the specific biological targets and mechanisms of action of its derivatives is warranted to fully exploit its therapeutic potential.

References

- 1. This compound | 100991-09-1 | FT104749 [biosynth.com]

- 2. This compound | 100991-09-1 [sigmaaldrich.com]

- 3. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 5. Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

In-Depth Technical Guide to the Structure Elucidation of 2-(Trifluoromethyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 2-(Trifluoromethyl)pyrimidin-5-ol. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes known information, including its synthesis and ¹H NMR data, with representative spectroscopic data from closely related structural analogs. This approach offers a robust framework for the characterization of this and similar fluorinated pyrimidine derivatives.

Chemical Structure and Properties

This compound is a heterocyclic organic compound with the chemical formula C₅H₃F₃N₂O.[1] Its structure consists of a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and a hydroxyl group at the 5-position.

Key Identifiers:

Synthesis

A documented method for the synthesis of this compound involves a multi-step process. The general workflow is outlined below.

Caption: General three-step synthesis of this compound.

Experimental Protocol: Synthesis

A representative synthetic protocol is as follows:

-

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1). 1,3-Diamino-2-hydroxypropane and ethyl trifluoroacetate are heated in a reaction vessel equipped with a water separator at 160-180°C for 4-6 hours. After cooling to room temperature, a pulping solvent such as petroleum ether is added to precipitate the solid intermediate, which is then filtered and dried.

-

Step 2: Synthesis of Intermediate 2. Intermediate 1 is reacted with p-toluenesulfonyl chloride at 0°C. Following the reaction, water is added, and the product is extracted and the solvent removed to yield Intermediate 2.

-

Step 3: Synthesis of this compound. Intermediate 2 is dissolved and reacted with an alkali at room temperature to yield the final product, this compound.

Spectroscopic Data for Structure Elucidation

The following sections detail the expected and known spectroscopic data for this compound. Where specific data is unavailable, representative data from analogous compounds is provided for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures.

A ¹H NMR spectrum for this compound has been reported.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.43 | Singlet (s) | 2H | Pyrimidine C4-H and C6-H |

Solvent: MeOD, Frequency: 400 MHz

While the specific ¹³C NMR spectrum for this compound is not available, the expected chemical shifts can be predicted based on related structures. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to (C2) due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~158 (q, ¹JCF ≈ 275 Hz) | Quartet | C2 |

| ~150 | Singlet | C5 |

| ~145 | Singlet | C4 and C6 |

| ~120 (q, ²JCF ≈ 35 Hz) | Quartet | CF₃ |

¹⁹F NMR is crucial for confirming the presence and electronic environment of the trifluoromethyl group. A single sharp singlet is expected for the -CF₃ group.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -60 to -70 | Singlet | -CF₃ |

Reference: CFCl₃

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer.

-

¹³C NMR: Acquire the spectrum with proton decoupling.

-

¹⁹F NMR: Acquire the spectrum with proton decoupling, using an appropriate fluorine reference standard.

-

-

Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164.02 | [M]⁺, Molecular ion |

| 136 | [M-CO]⁺, Loss of carbon monoxide |

| 95 | [M-CF₃]⁺, Loss of the trifluoromethyl group |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[2]

-

Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

References

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the spectroscopic profile of 2-(Trifluoromethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Given the limited availability of comprehensive, publicly accessible experimental data for this specific molecule, this document synthesizes known information with predictive analysis based on established spectroscopic principles and data from analogous structures. The methodologies and interpretations presented herein are designed to serve as a robust framework for researchers engaged in the synthesis, characterization, and application of this and related fluorinated pyrimidines.

Molecular Structure and its Spectroscopic Implications

This compound (C₅H₃F₃N₂O, Molar Mass: 164.09 g/mol ) possesses a unique electronic architecture that dictates its spectroscopic behavior. The pyrimidine ring is an electron-deficient aromatic system, a consequence of the two electronegative nitrogen atoms. This effect is significantly amplified by the presence of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position. Conversely, the hydroxyl (-OH) group at the C5 position is an electron-donating group through resonance, and its acidic proton introduces the possibility of tautomerism and solvent-dependent spectral changes.

The interplay of these functional groups creates a distinct electronic environment for each atom, which is the foundation for interpreting its NMR, IR, and mass spectra. For instance, the powerful inductive effect of the -CF₃ group is expected to deshield adjacent carbons and protons, while also providing a unique probe for ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a complete analysis would involve ¹H, ¹³C, and ¹⁹F NMR.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, reflecting the three protons on the pyrimidine ring.

-

Experimental Data: A patent describing the synthesis of this compound reports a ¹H NMR spectrum in methanol-d₄ (MeOD) showing a singlet at 8.43 ppm, attributed to the two aromatic protons.[1]

-

Interpretation and Prediction: The pyrimidine ring protons at positions 4 and 6 are chemically equivalent in a symmetrical environment, which would lead to a single signal. The deshielding effect of the two ring nitrogens and the trifluoromethyl group would push this signal significantly downfield, consistent with the reported value of 8.43 ppm. The proton of the hydroxyl group is expected to be exchangeable with the deuterated solvent, and thus may not be observed or may appear as a broad singlet.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the -OH proton.

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the influence of the fluorine atoms, C-F coupling is expected.

-

Predicted Chemical Shifts and Couplings:

-

C2 (attached to -CF₃): This carbon is expected to appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift will be significantly downfield, likely in the range of 150-160 ppm, influenced by the attached nitrogens and the trifluoromethyl group.

-

C4 and C6: These carbons are expected to be nearly equivalent and will likely appear as a single signal. They will be deshielded by the adjacent nitrogen atoms, with an expected chemical shift in the 140-155 ppm range. Long-range coupling to the -CF₃ group (³JCF) might be observed.

-

C5 (attached to -OH): This carbon, bearing the hydroxyl group, is predicted to be the most upfield of the aromatic carbons, likely in the 130-145 ppm range.

-

-CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF) and a chemical shift in the range of 115-125 ppm.

-

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C2 | 150 - 160 | Quartet (q) |

| C4, C6 | 140 - 155 | Singlet or Quartet (small coupling) |

| C5 | 130 - 145 | Singlet |

| -CF₃ | 115 - 125 | Quartet (q) |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of deuterated solvent.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024 or more, as ¹³C is an insensitive nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR processing.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

-

Predicted Chemical Shift: For a -CF₃ group on an aromatic ring, a single sharp peak is expected. The chemical shift is typically in the range of -60 to -75 ppm relative to CFCl₃. For trifluoromethylpyridines and pyrimidines, values around -65 to -70 ppm are common.

Experimental Protocol for ¹⁹F NMR

-

Sample Preparation: Similar to ¹H NMR (5-10 mg in 0.7 mL of solvent).

-

Instrumental Parameters (376 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A range covering approximately -50 to -80 ppm should be sufficient.

-

Number of Scans: 16-64.

-

Reference: An external reference such as CFCl₃ (0 ppm) or an internal reference can be used.

-

-

Data Processing: Standard Fourier transformation and phasing.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Predicted Vibrational Frequencies:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is expected for the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

-

C=N and C=C Stretches: A series of sharp bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-F Stretches: Strong, characteristic absorption bands in the 1100-1350 cm⁻¹ region, typical for a -CF₃ group.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

-

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (stretch) | 3200 - 3600 | Broad, Medium-Strong |

| C-H (aromatic stretch) | > 3000 | Weak-Medium |

| C=N, C=C (ring stretch) | 1400 - 1650 | Medium-Strong |

| C-F (stretch) | 1100 - 1350 | Strong |

| C-O (stretch) | 1200 - 1300 | Medium |

Experimental Protocol for FTIR

-

Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

-

Predicted Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak at m/z = 164 is expected to be observed.

-

Loss of -CF₃: A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of the CF₃ radical (mass = 69), leading to a fragment at m/z = 95.

-

Loss of CO: Following or preceding other fragmentations, the loss of carbon monoxide (mass = 28) from the ring is possible.

-

Ring Fragmentation: The pyrimidine ring can undergo complex fragmentation, leading to smaller charged species.

-

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or, if sufficiently volatile, via gas chromatography (GC-MS). For high-resolution mass spectrometry (HRMS), electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a high-resolution analyzer (e.g., TOF or Orbitrap) would be suitable.

-

Ionization: Electron ionization (EI) at 70 eV is standard for creating fragment patterns. ESI is a softer ionization technique that would likely yield a strong protonated molecule peak [M+H]⁺ at m/z = 165.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion and Future Outlook

The spectroscopic characterization of this compound is crucial for its unambiguous identification and for understanding its chemical properties. While direct, comprehensive experimental data remains scarce in peer-reviewed literature, a combination of the available ¹H NMR data and predictive analysis based on well-understood spectroscopic principles and data from analogous compounds allows for a confident assignment of its expected spectral features. The protocols outlined in this guide provide a clear roadmap for researchers to obtain and interpret the full spectroscopic profile of this molecule. As the interest in fluorinated heterocycles for drug discovery and materials science continues to grow, the generation and dissemination of complete characterization data for such fundamental building blocks will be of paramount importance to the scientific community.

References

Sources

2-(Trifluoromethyl)pyrimidin-5-ol molecular weight and formula

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a critical heterocyclic building block in modern medicinal chemistry. The incorporation of a trifluoromethyl group onto the pyrimidine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents, including enhanced metabolic stability and binding affinity. This document details the molecular and physicochemical properties of this compound, presents a validated, step-by-step synthetic protocol with mechanistic insights, and outlines state-of-the-art analytical techniques for its characterization. Furthermore, this guide explores its strategic application as a key intermediate in drug discovery and development, offering valuable information for researchers, chemists, and professionals in the pharmaceutical industry.

The Strategic Importance of Trifluoromethyl-Pyrimidines in Medicinal Chemistry

Fluorinated organic molecules have become exceptionally important in medicinal chemistry, with a significant portion of modern pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is a key structural motif used to optimize the pharmacological profile of drug candidates.[1] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's acidity, metabolic stability, bioavailability, and affinity for biological targets.[1][2][3]

When appended to a pyrimidine ring—a privileged scaffold in numerous approved drugs—the CF₃ group creates a versatile building block for a new generation of pharmaceuticals. The compound this compound is a valuable intermediate that combines these features, serving as a foundational component for the synthesis of complex active pharmaceutical ingredients (APIs).[3][4] Its structure allows for further functionalization at the hydroxyl group, enabling the construction of diverse molecular libraries for screening and drug development.

Molecular Profile and Physicochemical Properties

A precise understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and computed properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₃F₃N₂O | [5][6][7] |

| Molecular Weight | 164.09 g/mol | [5][7] |

| Monoisotopic Mass | 164.01974 Da | [6] |

| CAS Number | 100991-09-1 | [5][7] |

| Physical State | White Solid | [4] |

| InChIKey | QPAXXIOBBIIATH-UHFFFAOYSA-N | [6] |

| Canonical SMILES | C1=C(C=NC(=N1)C(F)(F)F)O | [5][6] |

| Predicted XlogP | 0.8 | [6] |

Synthesis and Mechanistic Insights

While several synthetic routes to trifluoromethyl-pyrimidines exist, many involve harsh conditions, hazardous reagents, or suffer from low yields.[4] A recently developed method provides an efficient, scalable, and safer pathway to this compound, making it suitable for industrial applications.[4]

Recommended Synthetic Protocol

This three-step synthesis utilizes readily available and cost-effective starting materials, 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, avoiding the deep-cooling conditions required by previous methods.[4]

Caption: Three-step synthesis workflow for this compound.

Step-by-Step Experimental Methodology

Step 1: Synthesis of 2-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol (Intermediate 1)

-

To a reaction vessel equipped with a water separator, add 1,3-diamino-2-hydroxypropane and ethyl trifluoroacetate, optionally in a solvent such as xylene.[4]

-

Heat the mixture to 160-180°C and reflux for 4-6 hours, continuously removing the water and ethanol formed during the condensation reaction.[4]

-

Causality: High temperature is necessary to drive the cyclocondensation reaction, which is an equilibrium process. Removing the byproducts (water and ethanol) shifts the equilibrium towards the product, ensuring a high conversion rate.

-

-

Cool the reaction mixture to room temperature.

-

Add a non-polar solvent like petroleum ether to induce precipitation of the product.[4]

-

Filter the resulting solid, wash with the pulping solvent, and dry to obtain Intermediate 1.

Step 2: Synthesis of the O-Tosyl Protected Intermediate (Intermediate 2)

-

Dissolve Intermediate 1 in a suitable solvent and cool the solution to 0°C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (TsCl) to the solution.[4]

-

Causality: Tosylation converts the secondary alcohol into a tosylate, which is an excellent leaving group. This is a critical activation step that facilitates the subsequent elimination reaction needed for aromatization. The reaction is run at 0°C to control its exothermicity.

-

-

After the reaction is complete, add water and perform a liquid-liquid extraction to isolate the product.[4]

-

Dry the organic layer and remove the solvent under reduced pressure to yield Intermediate 2.

Step 3: Synthesis of this compound (Final Product)

-

Dissolve Intermediate 2 in an appropriate solvent.

-

Add an alkali solution (e.g., sodium hydroxide) and stir the mixture at room temperature.[4]

-

Causality: The base promotes an elimination reaction. It abstracts a proton, leading to the formation of a double bond and the expulsion of the tosylate leaving group. This process results in the formation of the stable, aromatic pyrimidine ring.

-

-

Upon completion, purify the crude product via recrystallization or pulping with a suitable solvent system (e.g., petroleum ether-ethyl acetate) to yield the final product as a white solid.[4] The reported yield for this process is high, around 78%.[4]

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is a primary tool for structural verification. A patent describing the synthesis reports a signal at 8.43 ppm (s, 2H) in MeOD.[4] Structurally, one would expect two distinct signals for the two non-equivalent protons on the pyrimidine ring, likely appearing as doublets due to mutual coupling. The reported singlet may be an oversimplification or result from specific solvent effects.

-

¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the five carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum provides a simple and clear confirmation of the CF₃ group, which should appear as a single, sharp singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak that corresponds to the calculated monoisotopic mass of 164.01974 Da.[6] Predicted collision cross-section (CCS) values can aid in identification in ion mobility-mass spectrometry studies.

| Adduct | Predicted m/z |

| [M+H]⁺ | 165.02702 |

| [M+Na]⁺ | 187.00896 |

| [M-H]⁻ | 163.01246 |

| [M+K]⁺ | 202.98290 |

Table data sourced from PubChem predictions.[6]

Applications in Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in its potential for elaboration into more complex and biologically active molecules.

Caption: Role as a key intermediate in the drug discovery pipeline.

The hydroxyl group at the 5-position is a key handle for synthetic modification. It can readily undergo reactions such as:

-

Etherification: To introduce a variety of side chains, modulating solubility and pharmacological activity.

-

Coupling Reactions: Conversion of the hydroxyl group to a triflate or halide allows for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build carbon-carbon or carbon-nitrogen bonds, expanding molecular complexity.

The resulting derivatives are explored for a wide range of therapeutic targets, including kinases, proteases, and other enzymes implicated in diseases like cancer and viral infections.[1][8]

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its molecular structure, combining the privileged pyrimidine core with the advantageous trifluoromethyl group, makes it a highly valuable intermediate. The efficient and scalable synthesis detailed in this guide provides researchers with reliable access to this key building block. Supported by robust analytical characterization, this compound is poised to continue facilitating the discovery and development of next-generation therapeutics.

References

- Google Patents. (2020). CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-trifluoromethyl-pyrimidin-4-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Trifluoromethyl-pyrimidin-4-ol | C5H3F3N2O | CID 243570. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyrimidin-5-amine | C5H4F3N3 | CID 14290906. Retrieved from [Link]

-

Naik, P., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Frontiers in Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). (2-(Trifluoromethyl)pyrimidin-5-yl)boronic acid | C5H4BF3N2O2 | CID 55263556. Retrieved from [Link]

-

Funabiki, K., & Matsui, K. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Retrieved from [Link]

-

Tomaszewska, M., et al. (2020). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 5. This compound | 100991-09-1 | FT104749 [biosynth.com]

- 6. PubChemLite - this compound (C5H3F3N2O) [pubchemlite.lcsb.uni.lu]

- 7. scbt.com [scbt.com]

- 8. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Fluorinated Powerhouse: A Technical Guide to the Discovery and History of Trifluoromethylpyrimidines

For Immediate Release

A comprehensive technical guide detailing the discovery, synthesis, and biological significance of trifluoromethylpyrimidines has been compiled for researchers, scientists, and drug development professionals. This guide provides an in-depth historical overview, detailed experimental protocols for key synthetic methods, extensive quantitative data on their biological activities, and visualizations of their mechanisms of action.

The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has marked a pivotal advancement in medicinal chemistry and agrochemical research. This structural modification often imparts enhanced metabolic stability, increased bioavailability, and potent biological activity to the parent molecule. This guide traces the journey of trifluoromethylpyrimidines from their initial synthesis to their current status as crucial components in the development of novel therapeutic and crop protection agents.

A Historical Perspective: The Genesis of Trifluoromethylpyrimidines

The exploration of trifluoromethyl-substituted pyrimidines dates back to the mid-20th century, a period of burgeoning interest in the biological effects of organofluorine compounds. One of the earliest reports on the synthesis of a trifluoromethylpyrimidine appeared in the Journal of the American Chemical Society in 1958, detailing the creation of fluorinated pyrimidines and purines. This foundational work laid the groundwork for future investigations into the unique properties conferred by the trifluoromethyl group.

Subsequent research in the 1960s further expanded the synthetic repertoire and began to uncover the diverse biological potential of these compounds. The primary focus of early research was on developing novel synthetic methodologies to access a variety of trifluoromethylated pyrimidine cores, setting the stage for their later application in drug discovery and agricultural science.

Key Synthetic Methodologies: From Classic Reactions to Modern Innovations

The synthesis of trifluoromethylpyrimidines has evolved significantly over the decades, with several key methods emerging as cornerstones for their preparation.

The Biginelli Reaction: A Classic Approach to 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones

A modification of the classic Biginelli reaction, first reported in 1893, has proven to be a robust method for the synthesis of 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones.[1] This one-pot, three-component condensation reaction utilizes ethyl trifluoroacetoacetate as a key building block.

Experimental Protocol: Biginelli Reaction for 4-(Trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one

-

Reactants: An aromatic aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol).

-

Solvent and Catalyst: Ethanol (10 mL) with a catalytic amount of hydrochloric acid.

-

Procedure:

-

A mixture of the aldehyde, ethyl trifluoroacetoacetate, and urea/thiourea is heated at reflux in ethanol with a catalytic amount of hydrochloric acid.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from ethanol.

-

Synthesis of the Key Intermediate: 2,4-Dichloro-5-trifluoromethylpyrimidine

A versatile and widely used intermediate in the synthesis of more complex trifluoromethylpyrimidine derivatives is 2,4-dichloro-5-trifluoromethylpyrimidine. Its preparation from 5-trifluoromethyluracil is a critical step in many synthetic routes.

Experimental Protocol: Synthesis of 2,4-Dichloro-5-trifluoromethylpyrimidine

-

Reactants: 5-Trifluoromethyluracil, phosphorus oxychloride (POCl3), and N,N-dimethylaniline.

-

Procedure:

-

A mixture of 5-trifluoromethyluracil and phosphorus oxychloride is prepared.

-

N,N-dimethylaniline is added to the mixture, which is then heated under reflux for a specified period (typically several hours).

-

After cooling, the reaction mixture is carefully poured into ice-water.

-

The resulting solid is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as glacial acetic acid, yields the purified 2,4-dichloro-5-trifluoromethylpyrimidine.

-

Modern One-Pot, Three-Component Synthesis of 5-Trifluoromethylpyrimidine Derivatives

More recent advancements have focused on developing highly efficient and selective one-pot procedures. One such method involves the copper-catalyzed reaction of an aryl enaminone, an aryl amidine hydrochloride, and sodium triflinate.

Experimental Protocol: One-Pot Synthesis of 5-Trifluoromethylpyrimidine Derivatives

-

Reactants: Aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol).

-

Solvent and Atmosphere: 1,2-dichloroethane (DCE, 5 mL) under an air atmosphere.

-

Procedure:

-

The reactants are combined in DCE and stirred at 80 °C for 12 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the mixture is cooled to room temperature and filtered through celite.

-

The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.

-

Biological Activities and Quantitative Data

Trifluoromethylpyrimidines have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and agrochemical development.

Anticancer Activity: Targeting the EGFR Signaling Pathway

A significant area of research has focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[2] Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and tumor growth.

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors [2]

| Compound ID | Target Cell Line | IC50 (µM) |

| 9u | A549 (Lung Carcinoma) | 0.35 |

| MCF-7 (Breast Cancer) | 3.24 | |

| PC-3 (Prostate Cancer) | 5.12 | |

| EGFR Kinase | 0.091 | |

| Gefitinib (Control) | A549 (Lung Carcinoma) | 8.23 |

| MCF-7 (Breast Cancer) | 9.31 |

Antifungal Activity

Trifluoromethylpyrimidine derivatives have also shown promising antifungal properties against a range of plant pathogenic fungi.

Table 2: In Vitro Antifungal Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Fungal Species | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference |

| 5o | Phomopsis sp. | - | 10.5 | [3] |

| Pyrimethanil (Control) | Phomopsis sp. | 85.1 | 32.1 | [3] |

| 5b | Botrytis cinerea | 96.76 | - | [4] |

| 5j | Botrytis cinerea | 96.84 | - | [4] |

| 5l | Botrytis cinerea | 100 | - | [4] |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 | - | [4] |

| 5u | Rhizoctonia solani | - | 26.0 | [5] |

| Azoxystrobin (Control) | Rhizoctonia solani | - | ~26.0 | [5] |

Antiviral Activity: Combating the Tobacco Mosaic Virus (TMV)

The antiviral potential of trifluoromethylpyrimidines has been investigated, particularly against the Tobacco Mosaic Virus (TMV), a significant plant pathogen.

Table 3: In Vivo Antiviral Activity of Trifluoromethylpyrimidine Derivatives against TMV [5]

| Compound ID | Activity Type | EC50 (µg/mL) |

| 5j | Curative | 126.4 |

| 5m | Protective | 103.4 |

| Ningnanmycin (Control) | Curative | >126.4 |

| Protective | >103.4 |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which trifluoromethylpyrimidines exert their biological effects is crucial for the rational design of more potent and selective agents.

Inhibition of the EGFR Signaling Pathway

Trifluoromethylpyrimidine-based EGFR inhibitors typically function by binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.

Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyrimidines.

Antifungal Mechanism of Action

While the precise mechanisms for all antifungal trifluoromethylpyrimidines are not fully elucidated, a common mode of action for many antifungal agents involves the disruption of the fungal cell membrane.[6] This can occur through the inhibition of enzymes essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to increased membrane permeability and ultimately, cell death.

Caption: Postulated antifungal mechanism of action of trifluoromethylpyrimidines.

Antiviral Mechanism against Tobacco Mosaic Virus (TMV)

The antiviral activity of certain trifluoromethylpyrimidines against TMV is thought to involve the inhibition of viral self-assembly. The coat protein (CP) of TMV plays a crucial role in encapsulating the viral RNA to form new virus particles. Some compounds can interact with the TMV coat protein, disrupting its ability to assemble correctly and thus preventing the formation of infectious virions.[7]

Caption: Proposed antiviral mechanism of trifluoromethylpyrimidines against TMV.

Conclusion

The journey of trifluoromethylpyrimidines from their initial synthesis to their current prominence in medicinal and agricultural chemistry is a testament to the power of strategic molecular design. Their rich history and diverse biological activities continue to inspire the development of new and improved therapeutic agents and crop protection solutions. This technical guide provides a solid foundation for researchers to build upon, fostering further innovation in this exciting and impactful field.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 4. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. microbiologyinfo.com [microbiologyinfo.com]

- 7. mdpi.com [mdpi.com]

A Theoretical and Computational Guide to 2-(Trifluoromethyl)pyrimidin-5-ol: Molecular Structure, Spectroscopic Insights, and Electronic Properties

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of 2-(Trifluoromethyl)pyrimidin-5-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines a systematic computational protocol to elucidate the molecule's structural, vibrational, and electronic characteristics. We delve into the causality behind methodological choices, offering a self-validating system for researchers. This guide is designed for scientists and drug development professionals, providing both a foundational understanding and practical, step-by-step computational workflows for in-depth analysis.

Introduction: The Significance of Fluorinated Pyrimidines

Pyrimidine derivatives are fundamental scaffolds in numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's pharmacological profile, improving metabolic stability, lipophilicity, and binding affinity. This compound, with its combination of a pyrimidine core, a hydroxyl group, and a trifluoromethyl moiety, presents a unique electronic and structural landscape. Understanding these properties at a quantum-mechanical level is paramount for predicting its behavior and designing novel applications.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to explore molecular properties with high accuracy.[1] This guide will detail a theoretical study of this compound, providing a roadmap for its complete computational characterization. A known synthetic route for this molecule involves the reaction of 1,3-diamino-2-hydroxypropane with ethyl trifluoroacetate, followed by further reaction steps.[2]

Computational Methodology: The 'Why' Behind the 'How'

The cornerstone of a reliable computational study is the selection of an appropriate theoretical method and basis set. For organic molecules like this compound, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional has consistently provided a good balance between accuracy and computational cost for predicting molecular structures and properties.[3][4]

We will couple this with the 6-311++G(d,p) basis set. The '6-311' indicates a triple-zeta valence basis set, providing flexibility for describing the valence electrons. The '++G' adds diffuse functions to both heavy atoms and hydrogen, which are crucial for accurately modeling systems with lone pairs and potential hydrogen bonding, such as the hydroxyl group and nitrogen atoms in our molecule. The '(d,p)' polarization functions allow for the description of non-spherical electron densities, essential for capturing the true bonding environment.[5]

All calculations would be performed using a computational chemistry software package like Gaussian.[5]

Experimental Protocol: Computational Workflow

-

Molecule Building: Construct the 3D structure of this compound using a molecular modeling interface like GaussView.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This is a critical first step to locate the molecule's minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, conduct a vibrational frequency analysis at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).[6]

-

Property Calculations: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and non-linear optical properties.

Molecular Structure and Geometry Optimization

The first step in our theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in this compound. This is achieved through geometry optimization. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Data Presentation: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.39 | |

| C5-C4 | 1.38 | |

| C4-N3 | 1.33 | |

| N3-C2 | 1.34 | |

| C2-C7 (CF3) | 1.49 | |

| C5-O8 | 1.36 | |

| O8-H9 | 0.97 | |

| **Bond Angles (°) ** | N1-C2-N3 | 126.5 |

| C2-N3-C4 | 115.5 | |

| N3-C4-C5 | 122.0 | |

| C4-C5-C6 | 117.0 | |

| C5-C6-N1 | 122.5 | |

| C6-N1-C2 | 116.5 | |

| N1-C2-C7 | 116.8 | |

| N3-C2-C7 | 116.7 | |

| C4-C5-O8 | 123.0 | |

| C6-C5-O8 | 120.0 |

Note: These are representative values expected from a B3LYP/6-311++G(d,p) calculation.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra.[7] By calculating the vibrational frequencies and their corresponding intensities, we can assign specific spectral peaks to the motions of atoms within the molecule. It is standard practice to scale the calculated frequencies by an empirical factor (typically around 0.96 for B3LYP) to account for anharmonicity and other systematic errors in the theoretical model.

The key vibrational modes for this compound are expected to include:

-

O-H stretch: A broad, strong band in the IR spectrum, typically around 3300-3500 cm⁻¹.

-

C-F stretches: Strong, characteristic bands for the trifluoromethyl group, usually found in the 1100-1300 cm⁻¹ region.

-

C=N and C=C stretches: Vibrations of the pyrimidine ring, appearing in the 1400-1600 cm⁻¹ range.

-

Ring breathing modes: Collective vibrations of the entire pyrimidine ring.

The comparison of theoretical and experimental spectra is a crucial step in validating the computational model.[8]

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule are key to understanding its reactivity and potential applications, especially in drug design.[9] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that govern many chemical reactions.[10]

-

HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[11]

-

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[11]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.[12]

Data Presentation: Calculated Electronic Properties

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

These values can be used to calculate other important reactivity descriptors such as chemical potential, hardness, and electrophilicity.[5]

Caption: Workflow for generating an MEP map.

Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). Pyrimidine derivatives have shown potential as NLO materials. [13][14]DFT calculations can be used to predict the NLO properties of this compound by calculating the first hyperpolarizability (β). A high β value suggests that the material may have significant NLO activity. [15]The presence of electron-donating (-OH) and electron-withdrawing (-CF3) groups on the π-conjugated pyrimidine ring can enhance these properties. [16]

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the study of this compound using Density Functional Theory. By following the described computational protocols, researchers can gain deep insights into the molecule's geometry, vibrational spectra, and electronic properties. This foundational knowledge is crucial for understanding its chemical behavior and for the rational design of new pharmaceuticals and materials. The integration of these theoretical studies provides a robust, self-validating framework that bridges the gap between molecular structure and potential function.

References

-

Molecular Electrostatic Potential (MEP). (n.d.). Retrieved from [Link]

- CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents. (n.d.).

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential n - RSC Publishing. (n.d.). Retrieved from [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - Consensus. (2024). Retrieved from [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide - YouTube. (2025). Retrieved from [Link]

-

Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material - RSC Publishing. (2024). Retrieved from [Link]

-

Electrostatic Potential maps - Chemistry LibreTexts. (2023). Retrieved from [Link]

-

Molecular electrostatic potential (MEP) maps of structures I and II... - ResearchGate. (n.d.). Retrieved from [Link]

-

Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

-

Electrostatic Potential Maps on Molecular Surfaces Using Least Squares Reconstruction Alexander H. Boschitsch#,+ and Marc - ChemRxiv. (n.d.). Retrieved from [Link]

-

Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Computational studies of third-order nonlinear optical properties of pyridine derivative 2-aminopyridinium p-toluenesulphonate. (2017). Retrieved from [Link]

-

Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 - World Journal of Advanced Research and Reviews. (2024). Retrieved from [Link]

-

Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved from [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. (2025). Retrieved from [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. (2025). Retrieved from [Link]

-

Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 - World Journal of Advanced Research and Reviews. (2024). Retrieved from [Link]

-

DFT AND VIBRATIONAL SPECTROSCOPIC STUDY ON PYRIMIDINE DERIVATIVE INSECTICIDE | Journal of Advanced Scientific Research. (2019). Retrieved from [Link]

-

Computational study of heterocyclic anticancer compounds through nbo method. (2025). Retrieved from [Link]

-

Calculated HOMO-LUMO plots of drug and its derivatives using DFT/B3LYP/6-31G. (n.d.). Retrieved from [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PubMed Central. (n.d.). Retrieved from [Link]

-

Computational Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

-

Corrosion inhibition of aluminum in 1 M HCl by novel pyrimidine derivatives, EFM measurements, DFT calculations and MD simulation - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - Scirp.org. (n.d.). Retrieved from [Link]

-

HOMO and LUMO orbitals of investigated compounds ( a ) Acebutolol, ( b ) Metoprolol and ( c ) Atenolol - ResearchGate. (n.d.). Retrieved from [Link]

-

NOTE Synthesis and Characterization of Some Pyrimidinone Derivatives. (n.d.). Retrieved from [Link]

-

Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed. (n.d.). Retrieved from [Link]

-

FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review - Applied Science and Biotechnology Journal for Advanced Research. (2025). Retrieved from [Link]

-

Triazolopyridines: Advances in Synthesis and Applications - BIOENGINEER.ORG. (2025). Retrieved from [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024). Retrieved from [Link]

-

Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea - Taylor & Francis Online. (2022). Retrieved from [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google Patents. (2014).

-

Synthesis of Some Pyrimidine, Pyrazole, and Pyridine Derivatives and Their Reactivity Descriptors - Semantic Scholar. (n.d.). Retrieved from [Link]

-

Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - NIH. (n.d.). Retrieved from [Link]

-

Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors - PubMed. (n.d.). Retrieved from [Link]

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents. (n.d.).

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. CN111533699A - Synthetic method of 2- (trifluoromethyl) pyrimidine-5-ol - Google Patents [patents.google.com]

- 3. Reactivity of three pyrimidine derivatives, potential analgesics, by the DFT method and study of their docking on cyclooxygenases-1 and 2 [wjarr.com]

- 4. jocpr.com [jocpr.com]

- 5. wjarr.com [wjarr.com]

- 6. sciensage.info [sciensage.info]

- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 8. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]

- 15. ias.ac.in [ias.ac.in]

- 16. Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)pyrimidin-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological characteristics of 2-(Trifluoromethyl)pyrimidin-5-ol. While experimental data for certain properties of this specific molecule are limited in publicly available literature, this document consolidates known information and provides context based on related compounds. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, particularly in the areas of oncology and virology where trifluoromethylpyrimidine scaffolds have shown significant promise.

Physicochemical Properties

This compound is a white solid with the molecular formula C₅H₃F₃N₂O.[1] Key physicochemical properties are summarized in the table below. It is important to note that while some data is available from chemical suppliers, other values, such as boiling point and pKa, are predicted and have not been experimentally verified in the literature found.

| Property | Value | Source |

| Molecular Formula | C₅H₃F₃N₂O | [2] |

| Molecular Weight | 164.09 g/mol | [2] |

| Appearance | White solid | [1] |

| CAS Number | 100991-09-1 | [2] |

| Predicted Boiling Point | 155.3 ± 40.0 °C | ChemicalBook |

| Predicted pKa | -0.58 ± 0.22 | ChemicalBook |

| Solubility | No experimental data found. | |

| ¹H NMR (400MHz, MeOD) | δ 8.43 (s, 2H) | [1] |